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molecular formula C9H13NO B8348390 [1-(3-Oxobutan-1-yl)cyclopropyl]acetonitrile

[1-(3-Oxobutan-1-yl)cyclopropyl]acetonitrile

Cat. No. B8348390
M. Wt: 151.21 g/mol
InChI Key: UJGHKYLOPJSIMS-UHFFFAOYSA-N
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Patent
US05639780

Procedure details

A solution of the olefin from Step 1 (4.08 g, 26.8 mmol) in 85 mL ethyl acetate was treated with 30 psi hydrogen over 5% palladium on carbon (300 rag) in a Parr shaker for 1.5 h. The mixture was filtered through celite and evaporated to give 4.1 g of the title compound.
Name
olefin
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:11])[CH:3]=[CH:4][C:5]1([CH2:8][C:9]#[N:10])[CH2:7][CH2:6]1.[H][H]>C(OCC)(=O)C.[Pd]>[O:1]=[C:2]([CH3:11])[CH2:3][CH2:4][C:5]1([CH2:8][C:9]#[N:10])[CH2:7][CH2:6]1

Inputs

Step One
Name
olefin
Quantity
4.08 g
Type
reactant
Smiles
O=C(C=CC1(CC1)CC#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C(CCC1(CC1)CC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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